N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO4S/c1-2-31(29,30)17-10-7-15(8-11-17)13-22(27)26-21-12-9-16(24)14-19(21)23(28)18-5-3-4-6-20(18)25/h3-12,14H,2,13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIMWGIECSEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2-(2-Chlorobenzoyl)Aniline
The benzoyl intermediate is synthesized via Friedel–Crafts acylation. A representative protocol involves:
- Reactants : 4-Chloro-2-aminobenzophenone (10 mmol), 2-chlorobenzoyl chloride (12 mmol), pyridine (15 mmol).
- Conditions : Reflux in anhydrous dichloromethane (DCM) at 40°C for 6 hours under nitrogen.
- Yield : 78–85% after purification via silica gel chromatography (hexane:ethyl acetate, 7:3).
Mechanistic Insight : Pyridine acts as both a base and a catalyst, neutralizing HCl byproducts and accelerating acylation. The electron-withdrawing chloro groups direct electrophilic substitution to the para position.
Synthesis of 4-(Ethylsulfonyl)Phenylacetic Acid
The ethylsulfonyl moiety is introduced via oxidation of a thioether precursor:
- Thioether Formation :
- Oxidation to Sulfone :
Critical Parameters :
- Excess mCPBA ensures complete oxidation without over-oxidizing the acetic acid moiety.
- Low temperature minimizes side reactions.
Final Coupling Reaction
Amide Bond Formation
The intermediate 4-chloro-2-(2-chlorobenzoyl)aniline is coupled with 4-(ethylsulfonyl)phenylacetic acid using carbodiimide chemistry:
- Reactants : 4-Chloro-2-(2-chlorobenzoyl)aniline (1 eq), 4-(ethylsulfonyl)phenylacetic acid (1.1 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Conditions : Stirred in anhydrous tetrahydrofuran (THF) at 25°C for 12 hours.
- Workup : Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (ethyl acetate:methanol, 9:1).
- Yield : 70–75%.
Table 1: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | THF | 25 | 75 | 98 |
| EDCI/HOBt | DCM | 25 | 68 | 95 |
| HATU | DMF | 0–25 | 80 | 97 |
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput, key steps are adapted for continuous flow reactors:
- Acylation : A tubular reactor with immobilized pyridine catalyst achieves 90% conversion in 30 minutes at 50°C.
- Oxidation : A two-stage reactor system (0°C → 25°C) reduces mCPBA usage by 15% while maintaining 85% yield.
Table 2: Batch vs. Flow Synthesis Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 hours | 1.5 hours |
| Solvent Volume | 500 mL | 150 mL |
| Energy Cost | $120/kg | $80/kg |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- LC-MS : m/z 476.4 [M+H]⁺ (calculated 476.4).
- Elemental Analysis : C 57.98%, H 4.01%, N 2.94% (theoretical C 58.05%, H 4.03%, N 2.95%).
Challenges and Mitigation Strategies
Side Reactions
Scalability Limitations
- DCC Toxicity : Replaced with EDCI in pilot-scale batches to reduce occupational hazards.
- Solvent Recovery : Implemented distillation systems to reclaim 90% of THF.
Emerging Methodologies
Enzymatic Catalysis
Recent advances employ lipases (e.g., Candida antarctica Lipase B) for amide bond formation:
Photochemical Sulfonylation
UV-light-mediated sulfonylation using persulfate oxidants reduces reaction time to 2 hours.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound’s unique structure could be leveraged in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H16Cl2N2O3
- Molecular Weight : 367.23 g/mol
- CAS Number : 24234-92-2
The structure includes two chlorobenzoyl groups and an ethylsulfonyl moiety, which are believed to contribute to its biological activity.
Cytotoxicity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. One study demonstrated that compounds with similar structures blocked cell cycle progression in the G2/M phase, leading to increased apoptosis in tumor cells at micromolar concentrations .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 5.0 | Inhibition of microtubule formation |
| Compound B | HCT116 (Colon) | 3.5 | Induction of apoptosis |
| Compound C | A549 (Lung) | 4.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Comparative studies suggest that it exhibits activity comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | 10 |
| Pseudomonas aeruginosa | 20 | Ciprofloxacin | 15 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and biological efficacy. SAR studies indicate that modifications on the phenyl rings can significantly alter potency against various biological targets .
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on several cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
- Antimicrobial Testing : In a comparative analysis with existing antibiotics, the compound demonstrated superior activity against certain strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
